molecular formula C27H32Cl2N4O2 B12748330 N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride CAS No. 110629-28-2

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride

Cat. No.: B12748330
CAS No.: 110629-28-2
M. Wt: 515.5 g/mol
InChI Key: XLYFMDVOJZYOAR-UHFFFAOYSA-N
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Description

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitro group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzhydryliden group, and the attachment of the nitropyridine moiety. Common reagents used in these reactions include various amines, aldehydes, and nitrating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the piperidine or pyridine rings.

Scientific Research Applications

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-benzhydrylpiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine
  • N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;monohydrochloride

Uniqueness

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride is unique due to its specific combination of functional groups and its potential pharmacological properties. The presence of both the piperidine and pyridine rings, along with the nitro group, provides a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

110629-28-2

Molecular Formula

C27H32Cl2N4O2

Molecular Weight

515.5 g/mol

IUPAC Name

N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride

InChI

InChI=1S/C27H30N4O2.2ClH/c1-20-19-25(27(31(32)33)21(2)29-20)28-15-18-30-16-13-24(14-17-30)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23;;/h3-12,19H,13-18H2,1-2H3,(H,28,29);2*1H

InChI Key

XLYFMDVOJZYOAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCC(=C(C3=CC=CC=C3)C4=CC=CC=C4)CC2.Cl.Cl

Origin of Product

United States

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